molecular formula C23H17F2NO4 B3001849 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid CAS No. 2287283-57-0

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid

Cat. No.: B3001849
CAS No.: 2287283-57-0
M. Wt: 409.389
InChI Key: ZBEXOXOLKNEUSH-UHFFFAOYSA-N
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Description

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid is a benzoic acid derivative functionalized with two fluorine atoms at the 2- and 5-positions and an Fmoc-protected aminomethyl group at the 4-position. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., piperidine) . This compound’s structure combines the electron-withdrawing effects of fluorine atoms, which enhance the acidity of the carboxylic acid moiety, with the steric bulk of the Fmoc group, influencing its reactivity and solubility.

Applications of this compound are likely centered on solid-phase peptide synthesis (SPPS), where it may serve as a fluorinated building block or linker. The fluorine atoms can modify peptide conformation and stability, while the Fmoc group enables selective deprotection during synthesis.

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4/c24-20-10-18(22(27)28)21(25)9-13(20)11-26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19H,11-12H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEXOXOLKNEUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,5-difluorobenzoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in peptide synthesis as a protecting group for amino acids. The compound serves as a key intermediate in the synthesis of various peptides, allowing for selective deprotection and facilitating the formation of peptide bonds. This application is critical in the development of peptide-based therapeutics.

Drug Development

Fmoc-Difluoro-Benzoic Acid is involved in the synthesis of novel pharmaceuticals, particularly those targeting specific biological pathways. Its difluorobenzoic acid moiety enhances the bioactivity and selectivity of drug candidates by influencing their interaction with biological targets.

Material Science

The compound's unique structure contributes to its use in creating high-performance materials. Its ability to form stable complexes and its chemical versatility make it suitable for applications in polymer chemistry and nanotechnology.

Biochemical Studies

In biochemical research, Fmoc-Difluoro-Benzoic Acid is employed to study molecular interactions and pathways. Its role as a building block allows researchers to investigate the effects of fluorinated compounds on biological systems, which can lead to insights into drug design and molecular biology.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the successful use of Fmoc-Difluoro-Benzoic Acid in synthesizing peptide derivatives that exhibit enhanced binding affinity to specific receptors. The incorporation of the difluoro group was shown to improve the stability and efficacy of the peptides in biological assays.

Case Study 2: Development of Anticancer Agents

Research involving the synthesis of anticancer agents highlighted the role of Fmoc-Difluoro-Benzoic Acid as a key intermediate. The resulting compounds displayed significant cytotoxic activity against various cancer cell lines, showcasing the potential of this compound in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid primarily involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process and is removed under basic conditions to allow for further reactions. This compound may interact with similar biological targets as other Fmoc-protected amino acids .

Comparison with Similar Compounds

Structural Analogs with Fmoc-Protected Functional Groups

(a) N-Fmoc-3,5-Difluoro-D-Phenylalanine
  • Structure : Features an Fmoc-protected D-phenylalanine backbone with 3,5-difluoro substituents on the aromatic ring .
  • Key Differences: Unlike the target compound, this analog replaces the benzoic acid with a propanoic acid chain (phenylalanine derivative). The fluorine positions (3,5 vs. 2,5) alter electronic effects and steric interactions during peptide coupling.
  • Applications : Used to introduce fluorinated aromatic side chains into peptides, enhancing metabolic stability and binding affinity.
(b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
  • Structure : Contains a piperazine ring linked to an acetic acid moiety, with Fmoc protection on the piperazine nitrogen .
  • Key Differences : The piperazine ring introduces basicity and conformational flexibility, contrasting with the rigid benzoic acid scaffold. This compound is more water-soluble due to the piperazine moiety.
  • Applications : Acts as a spacer or linker in combinatorial chemistry, facilitating the synthesis of branched peptides or small-molecule libraries.
(c) 5-(4-((Fmoc-amino)methyl)-3,5-dimethoxyphenoxy)pentanoic Acid
  • Structure: Features a pentanoic acid chain attached to a dimethoxyphenyl group and an Fmoc-protected aminomethyl group .
  • Key Differences : The methoxy groups (electron-donating) and longer alkyl chain increase hydrophobicity compared to the difluorobenzoic acid derivative.
  • Applications : Used in lipidated peptide synthesis or as a hydrophobic linker in drug delivery systems.

Difluorobenzoic Acid Derivatives

(a) 4-Chloro-2,5-difluorobenzoic Acid
  • Structure : Chlorine and fluorine substituents at the 4-, 2-, and 5-positions on the benzoic acid ring .
  • Key Differences: Lacks the Fmoc-aminomethyl group, making it simpler and smaller. The chlorine atom increases lipophilicity and alters electronic properties.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis, particularly for introducing halogenated aromatic motifs.
(b) 3-Chloro-4,5-difluorobenzoic Acid
  • Structure : Chlorine at the 3-position and fluorine at 4,5-positions .
  • Key Differences: Substitution pattern affects crystal packing and melting point (mp 154–157°C vs. unknown for the target compound).
  • Applications : Used in metal-organic framework (MOF) synthesis due to its rigid geometry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications References
Target Compound C23H17F2NO4 409.39 2,5-F2; 4-Fmoc-aminomethyl High acidity, moderate solubility SPPS, fluorinated linkers
N-Fmoc-3,5-Difluoro-D-Phenylalanine C24H19F2NO4 423.41 3,5-F2; Fmoc-protected Enhanced metabolic stability Fluorinated peptide synthesis
2-[4-(Fmoc)piperazin-1-yl]acetic Acid C22H22N2O4 378.43 Piperazine-Fmoc; acetic acid High solubility, basicity Combinatorial chemistry linkers
4-Chloro-2,5-difluorobenzoic Acid C7H3ClF2O2 192.54 2,5-F2; 4-Cl Lipophilic, mp 154–157°C Agrochemical intermediates
5-(4-(Fmoc-aminomethyl)-3,5-dimethoxyphenoxy)pentanoic Acid C29H31NO7 505.56 3,5-OCH3; pentanoic acid Hydrophobic, HPLC purity 96.05% Lipidation, drug delivery

Key Research Findings

Stability and Deprotection : The Fmoc group in the target compound is removed under basic conditions (e.g., piperidine), whereas tert-butoxycarbonyl (Boc) groups (seen in ) require strong acids like trifluoroacetic acid .

Solubility Trends : Fluorine substituents reduce solubility in polar solvents, but the Fmoc group counteracts this by introducing aromatic bulk. Piperazine-containing analogs exhibit higher aqueous solubility .

Synthetic Utility : Suzuki-Miyaura coupling () is applicable to all compounds with boronic acid intermediates, enabling modular synthesis of fluorinated or methoxy-substituted derivatives .

Biological Activity

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid (Fmoc-D-FBA) is a synthetic compound notable for its applications in medicinal chemistry and peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in the synthesis of peptides, facilitating the selective formation of peptide bonds while minimizing unwanted side reactions. This article delves into the biological activity of Fmoc-D-FBA, examining its mechanisms of action, applications, and relevant research findings.

Fmoc-D-FBA has a complex structure characterized by the following properties:

PropertyValue
Molecular FormulaC20H19F2NO4
Molecular Weight373.37 g/mol
Density1.3 g/cm³
Melting PointNot available
Boiling Point614.6 °C
LogP4.59

The primary mechanism of action for Fmoc-D-FBA involves its role as a protecting group during peptide synthesis. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride, forming a stable carbamate linkage that protects the amine from undesired reactions during subsequent synthetic steps . This protection is crucial in solid-phase peptide synthesis (SPPS), where multiple coupling and deprotection cycles are required.

Biological Activity

Research indicates that Fmoc-D-FBA exhibits several biological activities, particularly in the context of drug delivery and enzyme inhibition:

  • Antibacterial Activity : Studies have shown that compounds with similar structures exhibit antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
  • Enzyme Interaction : Fmoc-D-FBA has been investigated for its ability to interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways. This interaction can lead to altered enzyme kinetics and modified metabolic processes .

Case Studies and Research Findings

  • Peptide Synthesis : In a study focusing on the efficiency of various protecting groups in peptide synthesis, Fmoc-D-FBA was shown to significantly enhance yield and purity compared to traditional protecting groups. The ease of removal under mild conditions made it a preferred choice for synthesizing complex peptides .
  • Drug Development : A recent investigation into novel drug candidates highlighted Fmoc-D-FBA's potential as a scaffold for developing inhibitors targeting specific receptors involved in cancer proliferation. The compound's structural versatility allows for modifications that can enhance binding affinity and specificity.
  • Biological Assays : Various assays have been conducted to assess the biological activity of Fmoc-D-FBA derivatives. Results indicated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in targeted cancer therapies .

Comparative Analysis

Fmoc-D-FBA can be compared with other fluorenylmethoxycarbonyl compounds in terms of biological activity and utility in peptide synthesis:

CompoundBiological ActivityApplication Area
2-Amino-4,5-difluorobenzoic acidModerate antibacterialDrug development
Fmoc-LysineHigh efficiency in SPPSPeptide synthesis
4-(Fmoc-amino)benzoic acidEnzyme inhibitionBiochemical research

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